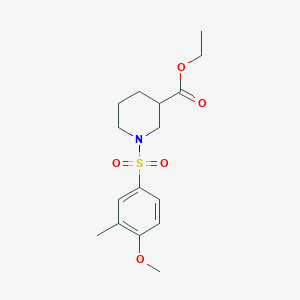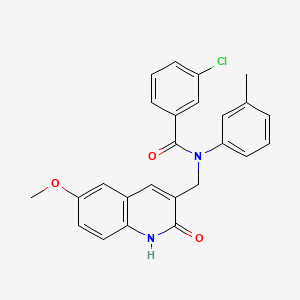
2-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, commonly known as ETOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETOB belongs to the class of benzamide derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ETOB is not fully understood, but it is believed to act through multiple pathways. ETOB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ETOB also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ETOB has been shown to have various biochemical and physiological effects. In cancer research, ETOB has been found to inhibit the expression of angiogenic factors and induce cell cycle arrest. In neurodegenerative disorders, ETOB has been shown to increase the expression of neurotrophic factors and reduce oxidative stress. Inflammation research has shown that ETOB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ETOB has several advantages for lab experiments, including its stability and ease of synthesis. ETOB is also relatively non-toxic and has low side effects. However, ETOB has certain limitations, including its poor solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for ETOB research, including the development of more efficient synthesis methods and the identification of novel therapeutic applications. ETOB has shown promising results in preclinical studies, and further research is needed to investigate its potential in clinical trials. Additionally, the mechanism of action of ETOB needs to be further elucidated to identify potential drug targets and improve its therapeutic efficacy.
Synthesemethoden
The synthesis of ETOB involves a multi-step process that includes the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-aminoethanol, followed by the reaction of the resulting intermediate with 2-chloro-N-(2-ethoxyphenyl)acetamide. The final product, ETOB, is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
ETOB has been extensively studied for its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, ETOB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disorders, ETOB has been found to have neuroprotective effects and improve cognitive function. Inflammation research has shown that ETOB can reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-25-17-11-6-5-10-16(17)19(24)21-14(3)20-22-18(23-26-20)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPYMTDEBZNNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)



![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

